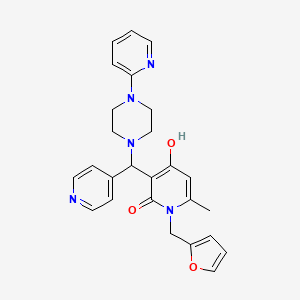

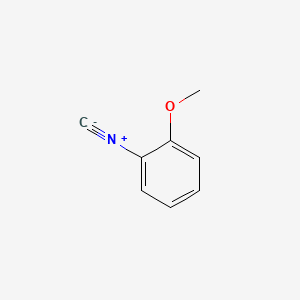

![molecular formula C14H11FN4O B2508642 6-环丙基-1-(4-氟苯基)-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1429233-51-1](/img/structure/B2508642.png)

6-环丙基-1-(4-氟苯基)-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating the relevance of this type of chemistry in current research.

Synthesis Analysis

The synthesis of related pyrazolopyrimidinone derivatives is described in the provided papers. Paper outlines a regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones using a five-step process starting from commercially available 4-methylaniline and malononitrile. The key step involves an iminophosphorane-mediated annulation. Paper discusses a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, with the catalytic activity of H3-PMo being lower than that of H14P5-Mo. These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the related research are characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), elemental analysis, and X-ray diffraction crystallography are employed to elucidate the structures of the synthesized pyrazolopyrimidinones . These techniques would similarly be applicable for analyzing the molecular structure of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the general reactivity of the pyrazolopyrimidinone core can be inferred from the synthesis methods described. The reactions typically involve annulation steps, nucleophilic additions, and cyclocondensation reactions, which are common in the formation of heterocyclic compounds . These reactions are crucial for constructing the pyrazolopyrimidinone scaffold and could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives are not explicitly discussed in the provided papers. However, paper mentions the fluorescence properties of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, which exhibit broad and intense emission bands around 470 nm. This suggests that the compound of interest may also possess interesting optical properties, which could be explored through experimental and theoretical studies, including time-dependent density functional theory (TD-DFT) calculations to understand electronic transition processes .

科学研究应用

合成中的杂化催化剂

杂化催化剂在合成各种杂环化合物中显示出重要意义,包括吡唑并[3,4-d]嘧啶-4-酮衍生物。这些催化剂从有机催化剂、金属催化剂到绿色溶剂,它们使通过生态友好和高效的合成途径开发复杂分子成为可能。对杂化催化剂的关注突出了这些化合物在药物化学和制药应用中的多功能性和潜力,因为它们的合成适用性和生物利用度很广 (Parmar, Vala, & Patel, 2023).

用于治疗应用的激酶抑制

吡唑并[3,4-d]嘧啶-4-酮支架已被探索其在激酶抑制中的潜力,特别是靶向 p38 丝裂原活化蛋白 (MAP) 激酶。该激酶在介导炎症反应中至关重要,使得基于该支架的化合物对于设计选择性抑制剂非常有价值。这些抑制剂旨在调节激酶活性,可能在治疗以过度炎症为特征的疾病中提供治疗益处。对这些化合物的探索强调了结构修饰在增强选择性和效力中的作用 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

吡唑并[1,5-a]嘧啶支架的药物化学

吡唑并[1,5-a]嘧啶支架与吡唑并[3,4-d]嘧啶-4-酮密切相关,因其广泛的药用特性而得到认可,包括抗癌、中枢神经系统药物和抗感染特性。这强调了该支架作为药物开发中构建模块的实用性,药物化学家有很大的探索空间来开发潜在的候选药物。对与该支架相关的合成策略和生物学特性的综述突出了其在药物发现中的突出地位 (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

光电应用

吡唑并[3,4-d]嘧啶-4-酮衍生物的功能化超出了药物,扩展到了光电材料。将这些化合物整合到 π 扩展共轭体系中为创造新型光电材料开辟了途径。这些材料在发光元件、光电转换和有机发光二极管 (OLED) 中得到应用,突出了吡唑并[3,4-d]嘧啶-4-酮支架在医药和材料科学中的多样化用途 (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

属性

IUPAC Name |

6-cyclopropyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)14(20)18-12(17-13)8-1-2-8/h3-8H,1-2H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVKZBGMZLLFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)